

Spectroscopic Analysis of Artoindonesianin B: A Technical Overview

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Compound of Interest

Compound Name: *Artoindonesianin B 1*

Cat. No.: B592569

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Introduction

Artoindonesianin B is a naturally occurring prenylated flavone isolated from the root of *Artocarpus champeden*.^[1] First described in 1999, this compound belongs to a larger class of Artoindonesianins, which are flavonoids found in various *Artocarpus* species.^{[1][2][3][4]} The structural elucidation of Artoindonesianin B was accomplished through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D experiments. This technical guide provides a comprehensive summary of the spectroscopic data and the methodologies employed in the characterization of Artoindonesianin B.

Spectroscopic Data

The definitive spectroscopic data for Artoindonesianin B was reported by Hakim et al. in the Journal of Natural Products. While the full spectral data is contained within the original publication, this guide provides a structured format for the key NMR and MS information.

Mass Spectrometry (MS) Data

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. For Artoindonesianin B, mass spectral analysis was used to establish its molecular formula.

Ion	Observed m/z
[M+H] ⁺	Data not available in search results
Molecular Formula	Data not available in search results
Molecular Weight	Data not available in search results

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum gives insights into the types and connectivity of protons, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

¹H NMR Spectroscopic Data for Artoindonesianin B

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data not available in search results			

¹³C NMR Spectroscopic Data for Artoindonesianin B

Position	Chemical Shift (δ) ppm
Data not available in search results	

Experimental Protocols

The isolation and characterization of Artoindonesianin B involve a series of standard phytochemical procedures. The general workflow is outlined below.

Extraction and Isolation

- Plant Material: The root of Artocarpus champeden was collected, air-dried, and ground into a fine powder.

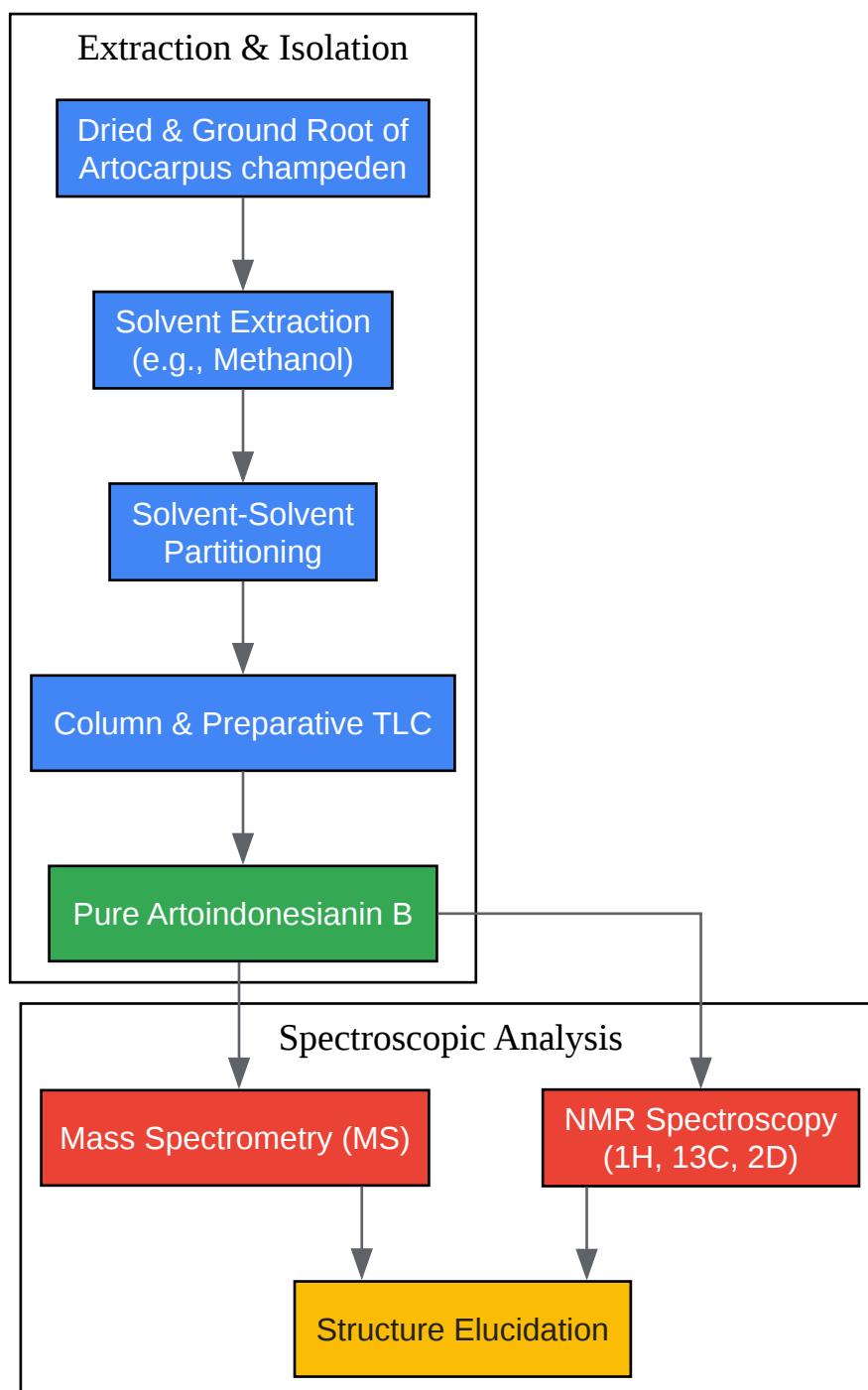
- Extraction: The powdered plant material was extracted with an organic solvent, such as methanol or chloroform, at room temperature.
- Fractionation: The crude extract was then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
- Chromatography: The resulting fractions were further purified using a combination of chromatographic techniques, including column chromatography over silica gel and preparative thin-layer chromatography (TLC), to yield pure Artoindonesianin B.

Spectroscopic Analysis

- Mass Spectrometry: Mass spectra were likely acquired on a high-resolution mass spectrometer using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to determine the accurate mass and molecular formula of the compound.
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples were dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). 2D NMR experiments, such as COSY, HSQC, and HMBC, were employed to establish the connectivity between protons and carbons, leading to the complete structural elucidation of Artoindonesianin B.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of Artoindonesianin B.



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Caption: Experimental workflow for the isolation and structural elucidation of Artoindonesianin B.

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References

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